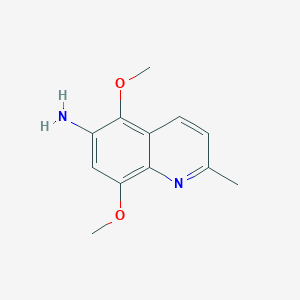

5,8-Dimethoxy-2-methylquinolin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

5,8-dimethoxy-2-methylquinolin-6-amine |

InChI |

InChI=1S/C12H14N2O2/c1-7-4-5-8-11(14-7)10(15-2)6-9(13)12(8)16-3/h4-6H,13H2,1-3H3 |

InChI Key |

PSVCXXSXEFEIDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2C=C1)OC)N)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 5,8 Dimethoxy 2 Methylquinolin 6 Amine

Retrosynthetic Analysis of 5,8-Dimethoxy-2-methylquinolin-6-amine

A retrosynthetic analysis of this compound suggests a multi-step approach beginning with the disconnection of the C-N bond of the 6-amino group. This is a common strategy, as amino groups are often introduced late in a synthetic sequence via reduction of a nitro group. This initial disconnection leads to the intermediate, 6-nitro-5,8-dimethoxy-2-methylquinoline.

Further deconstruction of the quinoline (B57606) core itself can be envisioned through the disconnections inherent in classical quinoline syntheses. Applying a Skraup or Doebner-von Miller type disconnection breaks the molecule into a substituted aniline (B41778) precursor and a three-carbon unit. This leads to 2,5-dimethoxy-4-nitroaniline and an α,β-unsaturated aldehyde, such as crotonaldehyde, which would provide the 2-methyl group. The synthesis of the aniline precursor, in turn, can be traced back to simpler, commercially available benzene (B151609) derivatives. This logical, step-wise disassembly provides a clear roadmap for the forward synthesis of the target molecule.

Methodologies for the De Novo Synthesis of the Quinoline Core

The construction of the fundamental quinoline ring system can be achieved through a variety of well-established and modern synthetic methods.

Classical Quinoline Annulation Reactions and Adaptations

Classical methods for quinoline synthesis, developed in the late 19th century, remain powerful tools for creating the bicyclic quinoline scaffold. iipseries.org These reactions typically involve the condensation of an aniline with a compound providing a three-carbon chain, followed by cyclization and oxidation.

Skraup Synthesis : This method involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgorganicreactions.org For the target molecule, a substituted aniline such as 2,5-dimethoxyaniline would react with glycerol, which dehydrates in situ to form acrolein. A subsequent Michael addition, cyclization, dehydration, and oxidation would form the 5,8-dimethoxyquinoline core. To achieve the 2-methyl substitution, a modified approach using crotonaldehyde in place of glycerol would be necessary. organicreactions.org

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines. iipseries.org Reacting 2,5-dimethoxyaniline with crotonaldehyde in the presence of an acid, such as hydrochloric acid, would be a direct route to forming the 5,8-dimethoxy-2-methylquinoline skeleton. iipseries.org

Friedländer Synthesis : This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.org To apply this to the target molecule, a precursor like 2-amino-3,6-dimethoxybenzaldehyde would be required, which would then react with acetone under acidic or basic conditions to form the desired quinoline ring. wikipedia.orgsemanticscholar.org

Table 1: Overview of Classical Quinoline Syntheses

| Reaction Name | Precursors | Conditions | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Forms unsubstituted quinoline core; can be violent. researchgate.netpharmaguideline.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | Direct route to substituted quinolines. iipseries.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Generally provides good yields for polysubstituted quinolines. wikipedia.orgsemanticscholar.org |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | Forms 2,4-disubstituted quinolines. iipseries.org |

Modern Catalytic Approaches for Quinoline Synthesis

Contemporary organic synthesis has introduced a range of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. These often involve transition-metal-catalyzed C-H activation, annulation, or coupling reactions. While specific examples for this compound are not prevalent, general catalytic strategies are broadly applicable.

Catalysts based on metals such as palladium, copper, nickel, and cobalt have been effectively used to construct the quinoline scaffold from various starting materials. For instance, nickel oxide nanoparticles have been employed as a reusable catalyst in Friedländer annulations to produce polysubstituted quinolines in high yields. researchgate.net Other approaches include catalytic reductive amination of aldehydes, which can be a key step in forming precursors for quinoline synthesis. mdpi.comnih.gov

Strategies for Introducing and Modifying the Dimethoxy and Amino Substituents of this compound

Once the 5,8-dimethoxy-2-methylquinoline core is synthesized, the next critical step is the introduction of the amino group at the C-6 position.

Regioselective Functionalization Approaches

The most common strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. The regioselectivity of the electrophilic nitration step is dictated by the directing effects of the substituents already present on the quinoline ring.

In the 5,8-dimethoxy-2-methylquinoline system, the methoxy (B1213986) groups at C-5 and C-8 are powerful ortho-, para-directing activators. The C-6 position is ortho to the C-5 methoxy group and meta to the C-8 methoxy group. The C-7 position is ortho to the C-8 methoxy group and meta to the C-5 methoxy group. Due to the strong activating and directing influence of these groups, nitration is expected to occur at the C-6 or C-7 positions. Careful control of reaction conditions (temperature, nitrating agent) would be required to selectively favor the formation of the 6-nitro isomer.

Following successful nitration, the 6-nitro group can be readily reduced to the 6-amino group using a variety of standard reducing agents, such as:

Tin(II) chloride (SnCl₂) in hydrochloric acid

Catalytic hydrogenation using palladium on carbon (Pd/C) and H₂ gas

Iron powder in acetic acid

An alternative approach involves direct amination. Recent advances have explored catalytic methods for direct C-N bond formation, such as photodecarboxylative amination, which could potentially be adapted for quinoline systems. nih.govchemrxiv.org

Protecting Group Chemistry in Amination and Methoxylation Reactions

Protecting groups are essential tools in multi-step synthesis to temporarily mask a reactive functional group, preventing it from interfering with subsequent reactions. organic-chemistry.org

In the synthesis of this compound, the amino group, once formed, is a nucleophilic and basic site. It can react with electrophiles and participate in acid-base reactions, which might be undesirable in further synthetic modifications. libretexts.org Therefore, protection of the amino group is often necessary.

A common strategy is to protect the amine as an amide, for example, by reacting it with acetyl chloride or acetic anhydride to form an acetamide. This significantly reduces the nucleophilicity and basicity of the nitrogen atom. libretexts.org Other common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). organic-chemistry.org

Table 2: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride | Acidic or Basic Hydrolysis |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenation (H₂/Pd-C) |

| Triphenylmethyl | Trityl (Tr) | Triphenylmethyl Chloride | Mild Acid |

The choice of protecting group depends on its stability to the conditions of the subsequent reaction steps and the orthogonality of its removal conditions, meaning it can be removed without affecting other functional groups in the molecule. organic-chemistry.org After the desired transformations are complete, the protecting group is removed in a final deprotection step to reveal the free amino group in the target molecule.

Derivatization and Analog Generation of this compound for Structure-Activity Relationship Studies

The generation of analogs from a lead compound like this compound is a cornerstone of drug discovery. By systematically modifying different parts of the molecule, researchers can probe interactions with biological targets and optimize properties such as potency and selectivity. rsc.org This involves functionalizing the exocyclic amine, modifying the quinoline core, and attaching probes for biological studies.

The primary amine at the C-6 position is a prime target for derivatization due to its nucleophilicity. Standard organic transformations can be employed to introduce a variety of functional groups, thereby modulating the compound's steric and electronic properties.

Acylation: The reaction of the amine with acyl chlorides or anhydrides under basic conditions yields amides. This transformation is fundamental in medicinal chemistry for introducing diverse substituents. For example, reacting this compound with various benzoyl chlorides would generate a library of N-benzoyl derivatives. This strategy is widely used to explore the chemical space around a pharmacophore. acs.org

Alkylation: Introduction of alkyl groups onto the amine can be achieved through reductive amination with aldehydes or ketones, or via direct reaction with alkyl halides. nih.gov For instance, the reaction of 6-methoxy-8-aminoquinoline with alkylamino-alkyl halides is a key step in the synthesis of certain antimalarial drugs, demonstrating a well-established precedent for this type of modification on a related scaffold. acs.org This approach allows for the introduction of side chains that can influence properties like solubility and membrane permeability.

Sulfonylation: The formation of sulfonamides is accomplished by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, typically in the presence of a base like pyridine (B92270). This introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's binding characteristics. While direct sulfonylation of the 6-amino group is a standard reaction, it's noteworthy that copper-catalyzed methods have been developed for the regioselective sulfonylation of the C-5 position of 8-aminoquinoline amides, highlighting the diverse reactivity of the quinoline ring itself. acs.orgrsc.orgnih.gov

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Class | Potential Impact on Properties |

|---|---|---|---|

| Acylation | Acetyl Chloride | Acetamide | Modulates hydrogen bonding, alters steric profile |

| Alkylation | Isopropyl bromide | Isopropylamine | Increases lipophilicity, modifies basicity |

Altering the core quinoline structure is a more advanced strategy to generate novel analogs. Recent progress in C-H bond functionalization has provided powerful tools for directly modifying the quinoline ring, offering pathways to derivatives that are not accessible through classical methods. rsc.orgrsc.org

C-H Functionalization: Transition-metal catalysis, particularly with palladium or rhodium, enables the direct introduction of aryl, alkyl, or other functional groups at specific positions on the quinoline ring. mdpi.com For related 8-aminoquinoline systems, the amino group can act as a directing group to achieve high regioselectivity. For example, copper-catalyzed C-5 sulfonylation of 8-aminoquinolines has been demonstrated. rsc.orgnih.govacs.org Such strategies could potentially be adapted to functionalize the C-7 position of the this compound scaffold.

Heteroatom Substitution: Replacing carbon atoms within the quinoline ring with heteroatoms like nitrogen (to form azaquinolines or naphthyridines) can significantly alter the electronic distribution, solubility, and metabolic stability of the molecule. iust.ac.ir These modifications typically require de novo synthesis, building the heterocyclic system from appropriately substituted aniline and dicarbonyl precursors. iust.ac.ir For example, the Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound, a method that could be adapted to create analogs with different substitution patterns. iust.ac.ir

To study the mechanism of action or cellular distribution of a compound, it is often necessary to attach a reporter molecule, such as a fluorescent dye or a biotin tag. This process, known as bioconjugation, relies on stable linker chemistry. libretexts.org

The 6-amino group of this compound is an ideal handle for conjugation. It can be modified to incorporate a linker with a terminal functional group (e.g., a carboxylic acid, alkyne, or azide) that is orthogonal to the native functionalities of the biomolecule of interest. For instance, the amine can be acylated with a linker containing a terminal alkyne, which can then be used in a "click" reaction (copper-catalyzed azide-alkyne cycloaddition) to attach it to a biomolecule containing an azide group. The conjugation of amino acids or peptides to aminoquinolines has been explored to create hybrid molecules with novel therapeutic properties. nih.govmdpi.com This strategy allows for the targeted delivery or visualization of the quinoline scaffold within a biological system.

Optimization of Synthetic Pathways and Process Intensification for this compound

Efficient and scalable synthesis is critical for the practical application of any chemical compound in research and development. Optimization focuses on improving reaction yields, ensuring high selectivity, and establishing a robust purity profile.

Classic quinoline syntheses like the Skraup or Friedländer reactions often suffer from harsh conditions and a lack of regioselectivity, particularly with unsymmetrical substrates. nih.govnih.gov Modern synthetic methods aim to overcome these limitations.

Catalyst and Condition Screening: The yield of quinoline synthesis can be dramatically improved by optimizing the choice of catalyst and reaction conditions. For instance, metal-catalyzed oxidative annulation strategies provide milder and more efficient routes to quinoline derivatives. mdpi.com The use of microwave irradiation has also been shown to accelerate reactions and improve yields in methods like the Friedländer synthesis. mdpi.com A systematic screening of catalysts (e.g., various Lewis or Brønsted acids), solvents, and temperatures is a standard approach to enhance the yield of the desired product.

Regioselectivity Control: In syntheses involving unsymmetrical intermediates, controlling the regioselectivity is paramount to avoid the formation of difficult-to-separate isomers. Electrophilic cyclization of N-(2-alkynyl)anilines provides a route to 3-substituted quinolines with high regioselectivity under mild conditions. nih.gov The choice of directing groups on the precursors or the use of specific catalytic systems can steer the reaction towards a single constitutional isomer, simplifying purification and increasing the effective yield. rsc.org

Table 2: Comparison of Quinoline Synthesis Strategies

| Synthetic Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Skraup Synthesis | Strong acid, high temp. | Uses simple starting materials | Harsh conditions, low yield for some substrates |

| Friedländer Synthesis | Acid or base catalysis | Convergent, good yields | Limited by availability of aminoaryl ketones |

| C-H Activation/Annulation | Transition metal catalyst | High atom economy, novel disconnections | Catalyst cost, functional group tolerance |

Ensuring the purity of a chemical compound is essential for obtaining reliable biological data. Impurity profiling is the process of identifying and quantifying unwanted chemicals that may be present from the synthesis or degradation. medwinpublishers.com

Purification Techniques: High-performance liquid chromatography (HPLC) is the gold standard for both analyzing the purity and for purifying quinoline derivatives on a laboratory scale. Recrystallization is also a powerful technique for removing minor impurities, provided a suitable solvent system can be found. The development of a robust purification protocol is a key part of process optimization.

Impurity Identification: The identification of process-related impurities and potential degradation products is a regulatory requirement for pharmaceutical compounds. This is typically achieved using a combination of chromatographic separation (HPLC or GC) coupled with mass spectrometry (MS) to determine the molecular weights of the impurities. medwinpublishers.com Further structural elucidation is performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy on isolated impurity samples. Common impurities in quinoline syntheses may arise from side reactions, incomplete reactions, or over-reaction. pharmaffiliates.comsynzeal.com Establishing a comprehensive impurity profile is crucial for ensuring the quality and consistency of the final compound.

Molecular and Cellular Interaction Studies of 5,8 Dimethoxy 2 Methylquinolin 6 Amine Preclinical Research Focus

Investigation of Primary Molecular Targets and Binding Mechanisms

Comprehensive research to identify and characterize the primary molecular targets of 5,8-Dimethoxy-2-methylquinolin-6-amine is currently limited in the public domain. The following subsections outline the standard methodologies that would be employed for such investigations; however, specific data for this compound is not yet available.

There is currently no publicly available research detailing the effects of this compound on specific enzymes. Such studies would typically involve incubating the compound with a panel of enzymes and measuring any changes in their activity. This would help to identify potential enzymatic targets and characterize the nature of the interaction (e.g., inhibition or activation), including key parameters like IC50 or EC50 values.

Specific data from receptor binding and radioligand displacement assays for this compound are not available in the public scientific literature. These assays are crucial for determining if the compound binds to specific receptors and for quantifying its binding affinity (Ki) and selectivity. The general approach involves competing the compound against a known radiolabeled ligand for a specific receptor target.

Direct analysis of the interaction between this compound and potential protein targets using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) has not been publicly reported. These methods provide valuable thermodynamic and kinetic data, respectively, about the binding event, including dissociation constants (Kd), stoichiometry, and on/off rates.

Cellular Uptake, Efflux, and Subcellular Localization Studies

The ability of a compound to enter cells and reach its target is a key determinant of its biological activity. Preliminary investigations into the cellular transport and distribution of quinoline-based compounds are ongoing.

Specific data on the membrane permeability of this compound from Caco-2 or MDCK cell monolayer assays are not found in publicly accessible studies. These in vitro models are standard for predicting a compound's intestinal absorption and its potential to cross cellular barriers. The apparent permeability coefficient (Papp) is a key parameter derived from these assays.

While specific studies on the fluorescent labeling and live-cell imaging of this compound are not available, the broader class of quinoline-based molecules has been explored for such applications. nih.gov Some quinoline (B57606) scaffolds are known to possess intrinsic fluorescent properties that can be utilized for imaging purposes. nih.gov This suggests that this compound may have potential for live-cell imaging studies to determine its intracellular distribution and localization within specific organelles, although this has not yet been experimentally verified. nih.gov

Transporter Interaction Profiling

Data from preclinical in vitro studies are required to characterize the interaction of this compound with key cellular transporters. Such studies would typically involve assessing the compound's potential as a substrate or inhibitor of clinically relevant transporters, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies. This information is crucial for understanding the compound's potential absorption, distribution, and excretion properties, as well as for identifying potential drug-drug interactions.

Modulation of Intracellular Signaling Pathways and Cellular Processes

Transcriptomic Analysis of Gene Expression Profiles (e.g., RNA-Seq)

To elucidate the mechanism of action of this compound, transcriptomic analyses would be necessary. Techniques such as RNA sequencing (RNA-Seq) on relevant cell models treated with the compound would provide a global view of changes in gene expression. This could reveal which signaling pathways are perturbed by the compound, offering insights into its potential therapeutic applications and off-target effects.

Proteomic Profiling and Post-Translational Modification Analysis (e.g., Western Blot, Mass Spectrometry)

Complementing transcriptomic data, proteomic studies are essential to understand the functional consequences of altered gene expression. Methodologies like Western blotting and mass spectrometry would be employed to analyze changes in protein levels and post-translational modifications in response to treatment with this compound. This would provide a more direct assessment of the compound's impact on cellular function.

Second Messenger and Kinase Activity Modulation

Investigation into the effect of this compound on second messenger systems (e.g., cAMP, cGMP, Ca2+) and kinase activity is a critical component of its preclinical evaluation. Kinase profiling assays, for instance, would determine the compound's specificity and potency against a panel of kinases, which are key regulators of numerous cellular processes and are common drug targets.

Cellular Response to Compound Exposure in Model Systems

Cellular Proliferation and Viability Modulation Studies

A fundamental aspect of preclinical research is to assess the impact of a novel compound on cell survival and growth. Cellular proliferation and viability assays, conducted across a range of relevant cell lines, would be required to determine the cytotoxic or cytostatic potential of this compound. Such data are foundational for any further development of the compound for therapeutic purposes.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature

An extensive review of publicly accessible scientific literature and research databases has revealed a significant lack of published studies on the chemical compound this compound. Despite its defined chemical structure, there is no available data concerning its molecular and cellular interactions, particularly in the context of preclinical research.

Investigations into key areas of drug discovery and development for this specific compound have yielded no results. The scientific community has not yet published findings on its effects on critical cellular processes. Specifically, there is no information regarding:

Cell Cycle Progression and Apoptosis Induction: There are no studies detailing how this compound may influence the cell division cycle or induce programmed cell death (apoptosis) in any cell line.

Cell Migration, Invasion, and Adhesion: The potential of this compound to affect the movement, invasive capacity, or adherence of cells, which are crucial aspects in cancer research, remains uninvestigated in published literature.

In Vivo Target Engagement: No preclinical studies in animal models have been reported that would identify the specific molecular targets with which this compound interacts within a living organism.

Pharmacodynamic Biomarkers: Consequently, without target engagement studies, there has been no identification or validation of biomarkers that could indicate the biological activity of the compound in vivo.

While research exists for structurally related compounds such as quinoline and quinazoline (B50416) derivatives, which have been investigated for their potential as anticancer agents, this information is not directly applicable to this compound. For instance, studies on N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine have shown it can induce cell cycle arrest and apoptosis in colon cancer cells. mdpi.com Similarly, 8-methoxyflindersine, another quinoline alkaloid, has been observed to induce apoptosis and cell cycle dysregulation in colorectal cancer cell lines. nih.gov However, the unique substitution pattern of this compound means its biological activity cannot be inferred from these related molecules.

The absence of published data prevents the creation of a detailed article on the preclinical research of this compound as requested. The scientific exploration of this particular compound appears to be in its nascent stages or has not been disclosed in the public domain.

Structure Activity Relationship Sar and Ligand Design Principles for 5,8 Dimethoxy 2 Methylquinolin 6 Amine Analogs

Systematic Modification of the Quinoline (B57606) Core and Substituents

The quinoline scaffold is a privileged structure in medicinal chemistry, and its biological profile can be finely tuned by altering the substituents at various positions. biointerfaceresearch.com For 5,8-Dimethoxy-2-methylquinolin-6-amine, the key points of modification are the dimethoxy groups, the C2-methyl group, and the C6-amino group.

In various heterocyclic scaffolds, the placement of methoxy (B1213986) groups is a determining factor for biological activity. For instance, studies on naphthoquinone derivatives, which share a bicyclic structure with quinolines, have shown that the antiproliferative activity of 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones is heavily dependent on their hydrophobicity, which is modulated by these substituents. nih.gov In the context of anticancer chalcone (B49325) derivatives, compounds featuring 3,4,5-trimethoxy substitutions often exhibit potent inhibitory activity. mdpi.com This suggests that a specific spatial arrangement of multiple methoxy groups can be highly favorable for certain biological targets.

For this compound, the methoxy groups at positions 5 and 8 flank the amino group at position 6. This arrangement can have several consequences:

Electronic Effects : The electron-donating nature of the methoxy groups increases the electron density of the aromatic ring system, which can modulate the basicity of the quinoline nitrogen and the C6-amino group.

Steric Hindrance : The presence of these groups adjacent to the amino function can create steric bulk, potentially influencing the orientation of the molecule within a binding pocket and restricting the conformations of the amino group's derivatives.

Metabolic Stability : Methoxy groups are potential sites for metabolism (O-demethylation). Their presence and position can influence the metabolic stability and pharmacokinetic profile of the analogs.

Shifting the methoxy groups to other positions, such as 6 and 7, or altering the substitution pattern (e.g., 5,7-dimethoxy or 6,8-dimethoxy) would significantly change the electronic and steric environment, leading to different biological outcomes. The table below illustrates how substituent changes on related quinoline and naphthoquinone scaffolds can impact activity, highlighting the importance of the methoxy group positioning.

| Base Scaffold | Substituent Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone | Presence of 5,8-dimethoxy groups | Activity is highly dependent on hydrophobicity. | nih.gov |

| Indolo[2,3-b]quinoline | Presence of an 8-methoxy group | Contributes to potent cytotoxicity in colorectal cancer cells. | nih.govacs.org |

| Quinoline-Chalcone | 3,4,5-trimethoxy substitution on phenyl ring | Associated with excellent inhibitory potency against cancer cell lines. | mdpi.com |

The methyl group at the C2 position of the quinoline ring is a small, hydrophobic substituent that can significantly influence the molecule's properties and biological interactions. Its primary roles in modulating activity include:

Steric Effects : The C2-methyl group can provide a key steric anchor, promoting a favorable binding orientation within a receptor pocket. It can also introduce steric hindrance that prevents non-productive binding modes.

Modulation of Basicity : The methyl group, being weakly electron-donating, can slightly increase the basicity of the quinoline nitrogen atom compared to an unsubstituted quinoline. This can affect the ionization state of the molecule at physiological pH and its ability to form salt bridges.

Studies on various quinoline derivatives have demonstrated the importance of the C2-substituent. For instance, in some series of antimalarial primaquine (B1584692) analogs, the presence of a 2-methyl group was found to result in compounds that were slightly less active than the 4-methyl substituted derivatives, indicating a sensitivity to the methyl group's position. nih.gov Conversely, in other scaffolds, substitution at the C2 position is crucial for activity. For example, in a series of quinoline-2-carboxamides, the nature of the substituent at C2 was critical for antimycobacterial activity. researchgate.net This highlights that the impact of the C2-methyl group is highly context-dependent and is determined by the specific topology of the target binding site.

| Compound Series | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Primaquine Analogs | Methyl group at C2 vs. C4 | C2-methyl derivatives were less active than C4-methyl derivatives. | nih.gov |

| Quinolinone-Based Thiosemicarbazones | Methyl groups at C6 and C8 | Slightly decreased antitubercular activity. | nih.gov |

| Indole-quinoline derivatives | Methyl group at C5 vs. C6 | C5-methyl substitution showed more potent anticancer activity. | biointerfaceresearch.com |

The amino group at position 6 is a critical functional group that can act as a hydrogen bond donor and a site for further chemical modification. Its basicity and nucleophilicity make it a versatile handle for creating a library of analogs with diverse physicochemical properties.

The primary amino group can participate in crucial hydrogen bonding interactions with amino acid residues (e.g., aspartate, glutamate, or serine) in a protein's active site. Its derivatization can lead to a wide range of biological outcomes:

Amide/Sulfonamide Formation : Converting the amine to an amide or sulfonamide can alter its hydrogen bonding properties (from donor to acceptor/donor), modulate lipophilicity, and introduce new vectors for interaction. For example, some chalcone derivatives show improved antitumor activity upon modification of an amino group. mdpi.com

Alkylation/Arylation : Introducing alkyl or aryl substituents on the nitrogen can increase steric bulk and hydrophobicity, potentially targeting hydrophobic pockets in the receptor.

Formation of Ureas/Thioureas : These derivatives introduce additional hydrogen bond donors and acceptors, offering new possibilities for target interaction.

Prodrug Strategies : The amino group can be functionalized to create prodrugs that improve solubility or pharmacokinetic properties, releasing the active parent compound in vivo.

The derivatization of aminoquinolines is a well-established strategy in drug discovery. For example, the reagent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is widely used to derivatize amino acids for analysis, demonstrating the reactivity of the 6-aminoquinoline (B144246) moiety to form stable urea (B33335) derivatives. mdpi.comnih.gov In the context of antimalarial agents, modifications to the amino side chain of 4-aminoquinolines are central to their activity and resistance profiles. doi.orgresearchgate.net Therefore, derivatization of the C6-amino group in this compound represents a promising avenue for optimizing its biological activity.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful computational tool used in ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. mdpi.comnih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by and bind to a specific target receptor. nih.gov

For analogs of this compound, a hypothetical pharmacophore model can be constructed based on its key structural features:

Hydrogen Bond Donor (HBD) : The primary amino group at the C6 position is a strong hydrogen bond donor.

Hydrogen Bond Acceptors (HBA) : The nitrogen atom within the quinoline ring and the oxygen atoms of the two methoxy groups at C5 and C8 can act as hydrogen bond acceptors.

Hydrophobic/Aromatic Features (HY/AR) : The quinoline ring system itself is an aromatic and hydrophobic feature. The C2-methyl group provides an additional distinct hydrophobic point.

The spatial relationship between these features is critical. A ligand-based pharmacophore model would be developed by aligning a set of known active analogs and identifying the common features responsible for their activity. mdpi.com This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. This virtual screening approach can significantly accelerate the discovery of new hit molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By quantifying physicochemical properties (descriptors) of the molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. doi.orgresearchgate.net

The development of a predictive QSAR model for this compound analogs would involve several key steps:

Data Set Preparation : A series of analogs would be synthesized and their biological activity (e.g., IC₅₀ values) measured under uniform conditions. This dataset is then divided into a training set (to build the model) and a test set (to validate its predictive power).

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each analog. These can be classified as:

1D/2D Descriptors : Physicochemical properties (e.g., LogP, molecular weight), topological indices, and electronic descriptors (e.g., dipole moment).

3D Descriptors : Steric parameters (e.g., van der Waals volume) and conformational properties.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links the most relevant descriptors to the biological activity. For example, a hypothetical QSAR equation might look like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(VdW_Volume) + c₃(Dipole)

Model Validation : The model's statistical significance and predictive ability are rigorously assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for the external test set. doi.orgresearchgate.net

For quinoline derivatives, QSAR studies have frequently shown that lipophilicity (LogP), electronic properties (e.g., electronegativity), and steric factors are pivotal in determining their activity against various targets, including bacteria, parasites, and cancer cells. nih.govdoi.org A robust QSAR model for this specific class of compounds would provide invaluable guidance for optimizing substituents on the quinoline core to enhance biological efficacy.

Validation and Applicability Domain of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For analogs of this compound, a robust QSAR model would be invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. However, the reliability of any QSAR model is contingent upon rigorous validation and a clearly defined applicability domain (AD). mdpi.comnih.gov

Model Validation: Validation ensures that a QSAR model is not a result of chance correlation and possesses predictive power. It is typically divided into two phases:

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was built. A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly re-built with one compound removed and then used to predict the activity of that omitted compound. Key statistical parameters from this process, such as the cross-validated correlation coefficient (Q²), indicate the model's internal predictivity. For a reliable model, a Q² value greater than 0.5 is generally considered acceptable. researchgate.net

External Validation: This is the most critical test of a model's predictive capability. The model is used to predict the activity of an external test set of compounds that were not used in the model's development. nih.gov The predictive squared correlation coefficient (R²pred) is calculated to assess the agreement between predicted and experimental values for the test set. A high R²pred value signifies a model with strong predictive power for new chemical entities. researchgate.net

Applicability Domain (AD): The AD defines the chemical space in which a QSAR model can make reliable predictions. mdpi.com Predictions for compounds that fall outside this domain are considered extrapolations and are likely to be unreliable. The AD is defined based on the range of descriptors (e.g., physicochemical, topological, electronic) of the training set compounds. researchgate.net Several methods can be used to define the AD, including:

Range-based methods: This simple approach defines the domain by the minimum and maximum values of each descriptor in the training set. A new compound is considered inside the AD if all its descriptor values fall within these ranges. mdpi.com

Distance-based methods: These methods measure the similarity of a new compound to the compounds in the training set. For instance, the Euclidean distance can be calculated in the descriptor space. If the distance of a new compound to its nearest neighbors in the training set is below a predefined threshold, it is considered to be within the AD. mdpi.com

For a hypothetical QSAR model developed for analogs of this compound, the AD would be defined by the structural diversity of the synthesized analogs, including variations in the substituents at the 2, 5, 6, and 8 positions.

| Validation Type | Method | Key Statistical Parameter | Purpose |

| Internal Validation | Leave-One-Out (LOO) Cross-Validation | Q² (Cross-validated R²) | Assesses model stability and robustness. |

| External Validation | Prediction on an external test set | R²pred (Predictive R²) | Evaluates the model's ability to predict new compounds. |

| Applicability Domain | Range-based, Distance-based | Descriptor ranges, Similarity distance | Defines the chemical space for reliable predictions. |

Rational Design Strategies for Novel Quinoline Scaffolds and Chemical Probes

Rational design strategies leverage structural information about the biological target or the ligand to design more potent and selective molecules. researchgate.net For the this compound scaffold, these strategies focus on systematic modifications to enhance desired pharmacological properties.

Analysis of the structure suggests several points for modification. The methoxy groups at positions 5 and 8 are key electronic and steric features. The amine group at position 6 provides a crucial point for hydrogen bonding and further derivatization. The methyl group at position 2 can also be modified to probe specific binding pockets.

A common rational design approach is molecular hybridization, which combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity or a dual mode of action. nih.gov For instance, the amino group at the 6-position of the quinoline core could be acylated with fragments known to interact with a specific target, creating novel chemical probes to investigate biological pathways.

Studies on related trimethoxy quinoline derivatives have shown that increasing the lipophilicity of substituents can lead to increased cytotoxic activity in cancer cell lines. nih.gov For example, replacing a methoxy group with a more lipophilic phenoxy group has been shown to significantly increase cytotoxicity. nih.gov This principle could be applied to the this compound scaffold by designing analogs with varied lipophilic substituents to modulate cell permeability and target engagement.

| Structural Position | Functional Group | Potential Modification Strategy | Rationale |

| 5 and 8 | Methoxy (-OCH₃) | Replacement with larger alkoxy groups or halogens | Probe steric and electronic requirements of the binding pocket. |

| 6 | Amine (-NH₂) | Acylation, alkylation, or conversion to amides/sulfonamides | Introduce new interaction points (H-bond donors/acceptors) and modulate physicochemical properties. |

| 2 | Methyl (-CH₃) | Replacement with larger alkyl groups, aryl groups, or hydrogen | Explore the size and nature of the hydrophobic pocket at this position. |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties, or to generate novel intellectual property. spirochem.comuniroma1.it

Bioisosteric Replacements: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving other characteristics. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements could be considered:

Methoxy Group (-OCH₃): The methoxy groups are hydrogen bond acceptors and influence the electron distribution of the quinoline ring. A classic bioisostere for a methoxy group is an ethyl group, which has a similar size but different electronic properties. Another replacement could be a hydroxyl group, which can act as both a hydrogen bond donor and acceptor.

Amine Group (-NH₂): The primary amine can be replaced with other groups that can act as hydrogen bond donors, such as a hydroxyl (-OH) or a thiol (-SH) group.

Quinoline Ring Nitrogen: The nitrogen atom in the quinoline ring is a key hydrogen bond acceptor. In some contexts, this nitrogen can be replaced, leading to a carbocyclic analog like a naphthalene (B1677914) scaffold, although this would be a more drastic change.

| Original Group/Scaffold | Potential Bioisostere/New Scaffold | Rationale for Replacement |

| Methoxy Group (-OCH₃) | Hydroxyl (-OH), Ethyl (-CH₂CH₃) | Modulate hydrogen bonding potential, electronics, and metabolic stability. |

| Amine Group (-NH₂) | Hydroxyl (-OH), Thiol (-SH) | Alter pKa and hydrogen bonding capability. |

| Quinoline Core | Quinazoline (B50416), Benzofuran, Indole | Explore novel chemical space, improve ADME properties, find new intellectual property. nih.gov |

Fragment-Based Drug Discovery (FBDD) Concepts Applied to the Quinoline Core

Fragment-Based Drug Discovery (FBDD) is an approach for identifying lead compounds that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. rsc.org These initial fragment hits are then optimized and grown into more potent lead molecules.

The quinoline core itself can be considered a fragment. A library of simple quinoline derivatives, including perhaps 6-aminoquinoline or 5,8-dimethoxyquinoline, could be screened against a target of interest using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Surface Plasmon Resonance (SPR).

Once a quinoline fragment is identified as a binder, two primary strategies can be employed:

Fragment Growing: This involves adding functional groups to the initial fragment to pick up additional interactions with the target protein and increase affinity. For example, if 6-amino-5,8-dimethoxyquinoline binds to a target, chemists could systematically add substituents at the 2-position (like the methyl group in the parent compound) to probe for nearby hydrophobic pockets.

Fragment Linking: If two different fragments are found to bind in adjacent pockets on the target's surface, they can be linked together with an appropriate chemical linker to create a single, high-affinity molecule. One could imagine linking a quinoline fragment that binds in one subsite to another unrelated fragment that binds in a neighboring subsite.

The FBDD approach offers the advantage of more efficiently exploring chemical space compared to traditional high-throughput screening (HTS) and often results in lead compounds with better ligand efficiency and physicochemical properties. rsc.org

| FBDD Strategy | Description | Application to the Quinoline Core |

| Fragment Screening | Screening libraries of small molecules (fragments) for weak binding to a target. | A library of simple quinoline derivatives is screened to identify initial binding hits. |

| Fragment Growing | Adding chemical substituents to a binding fragment to increase affinity and potency. | A validated quinoline hit is elaborated by adding functional groups at positions 2, 4, etc., to engage new binding interactions. |

| Fragment Linking | Connecting two or more fragments that bind to adjacent sites on the target. | A quinoline fragment is chemically linked to another fragment that binds in a nearby pocket to create a single, more potent molecule. |

Advanced Analytical Methodologies for Characterization and Quantification of 5,8 Dimethoxy 2 Methylquinolin 6 Amine

Spectroscopic Techniques for Comprehensive Structural Elucidation (Focus on Methodological Principles)

The definitive identification and structural confirmation of a novel or synthesized chemical entity such as 5,8-Dimethoxy-2-methylquinolin-6-amine relies on a suite of spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous determination of the molecule's atomic connectivity, configuration, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum would provide crucial initial information. For this compound, one would expect to observe distinct signals for each unique proton. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Hypothetical ¹H NMR Data Interpretation:

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.5 ppm) would correspond to the protons on the quinoline (B57606) ring system. Their specific chemical shifts and coupling constants (J-values) would be critical in determining their precise positions.

Methyl and Methoxy (B1213986) Protons: Sharp singlet signals in the upfield region would be expected for the C2-methyl group (around δ 2.5 ppm) and the two methoxy groups (around δ 3.8-4.0 ppm).

Amine Protons: A broad singlet, corresponding to the -NH₂ protons, would likely appear in the spectrum. Its chemical shift can be variable and is often confirmed by D₂O exchange, where the peak disappears.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

Two-Dimensional (2D) NMR Techniques: To definitively assign all proton and carbon signals and to establish the connectivity between atoms, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the same spin system. It would be instrumental in tracing the connectivity of the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular framework by connecting different spin systems, for example, by showing correlations from the methoxy protons to their attached aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of their bonding connectivity. This information can be used to determine the relative stereochemistry and conformation of the molecule.

Interactive Table: Hypothetical NMR Data for this compound

| Atom Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2-CH₃ | 2.6 (s, 3H) | 24.5 | C2, C3 |

| 3-H | 7.2 (d, J=8.0 Hz, 1H) | 122.0 | C2, C4, C4a |

| 4-H | 8.0 (d, J=8.0 Hz, 1H) | 135.0 | C2, C3, C5, C8a |

| 5-OCH₃ | 3.9 (s, 3H) | 56.0 | C5 |

| 7-H | 6.8 (s, 1H) | 105.0 | C5, C6, C8, C8a |

| 8-OCH₃ | 4.0 (s, 3H) | 61.0 | C8 |

| 6-NH₂ | 4.5 (br s, 2H) | - | C5, C7 |

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₄N₂O₂), HRMS would be used to measure the mass of the molecular ion to a high degree of accuracy (typically within 5 ppm). This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to fragmentation by collision with an inert gas. The resulting fragment ions are then mass analyzed. The fragmentation pattern provides valuable information about the structure of the molecule, as the fragmentation pathways are often characteristic of specific functional groups and structural motifs. For this compound, characteristic losses of methyl radicals (from the methoxy and methyl groups), carbon monoxide, and molecules such as HCN would be expected. The fragmentation pattern would help to confirm the connectivity of the different substituents on the quinoline core.

Interactive Table: Predicted HRMS and Key MS/MS Fragments

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₂H₁₅N₂O₂⁺ | 219.1128 | Protonated molecular ion |

| [M-CH₃]⁺ | C₁₁H₁₂N₂O₂⁺ | 204.0893 | Loss of a methyl radical |

| [M-CO]⁺ | C₁₁H₁₄N₂O⁺ | 190.1101 | Loss of carbon monoxide |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ would be indicative of the primary amine (-NH₂) group.

C-H stretching: Bands for aromatic and aliphatic C-H stretching would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O stretching: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups would be expected in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λₘₐₓ) are characteristic of the chromophores present in the molecule. For an aromatic system like this compound, the UV-Vis spectrum would show absorptions corresponding to π → π* transitions of the quinoline ring system. The position and intensity of these absorptions would be influenced by the auxochromic effects of the amine and methoxy substituents.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is only applicable to chiral molecules. If this compound were to exist as a chiral substance (for instance, due to atropisomerism, which is unlikely for this specific structure but possible in more sterically hindered quinolines), CD spectroscopy would be a critical tool for its analysis. A non-zero CD spectrum would confirm its chirality, and the specific pattern of positive and negative Cotton effects could be used to assign the absolute configuration of the enantiomers, often in conjunction with theoretical calculations. As this compound is achiral, a CD spectrum would not be applicable.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are indispensable for the separation, purification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is a cornerstone for purity assessment of synthesized compounds.

Purity Assessment and Quantification: An analytical HPLC method would be developed to determine the purity of a sample of this compound. This would typically involve using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be monitored using a UV detector set to a wavelength where the compound has strong absorbance. The purity of the sample would be determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram. For quantification, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.

Preparative Scale Isolation: If the synthesized compound is part of a mixture or requires further purification, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate larger quantities of the pure compound. The principles are the same as analytical HPLC, but the goal is to collect the fraction containing the purified product.

Interactive Table: Representative HPLC Method Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 15 min | 20-80% B over 20 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 500 µL |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar amino group, possesses low volatility and may exhibit poor chromatographic behavior, including peak tailing and potential thermal degradation in the hot GC injection port. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. nist.govresearchgate.net

A common and effective derivatization strategy for compounds containing primary amines is silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. nist.gov The reaction involves the replacement of the active hydrogen on the amino group with a nonpolar TMS group, which significantly increases the compound's volatility and improves its chromatographic properties.

The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column, often one with a nonpolar or medium-polarity stationary phase. Detection is typically achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation. researchgate.net GC-MS analysis of the TMS derivative would provide a characteristic mass spectrum, including a molecular ion peak and specific fragmentation patterns, allowing for unambiguous identification and quantification of this compound.

Table 1: Representative GC-MS Parameters for Volatile Derivative Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless, 1 µL injection volume |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 1 min; ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Interface Temp | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-500 m/z |

Supercritical Fluid Chromatography (SFC) for Chiral Separations and High-Throughput Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of chiral compounds and for high-throughput analysis in pharmaceutical research. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. youtube.com The properties of supercritical CO2—low viscosity and high diffusivity—allow for faster separations and higher efficiencies compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com This makes SFC an ideal platform for rapid screening and purification.

For chiral separations, SFC is typically paired with chiral stationary phases (CSPs). nih.gov The ability to resolve enantiomers is critical in pharmaceutical development, as different enantiomers of a chiral drug can have distinct pharmacological activities. selvita.com If this compound were part of a synthesis leading to a chiral final product, or if it possessed a chiral center itself, SFC would be the method of choice for enantiomeric separation. The technique's advantages include reduced consumption of toxic organic solvents, aligning with green chemistry principles, and significantly shorter analysis times. chromatographyonline.com

The high speed of SFC also lends itself to high-throughput analysis. Method development can be rapidly accelerated by screening multiple columns and mobile phase co-solvents in parallel, allowing for the quick identification of optimal separation conditions. youtube.com

Table 2: Illustrative SFC Conditions for Chiral or High-Throughput Analysis

| Parameter | Condition |

|---|---|

| Instrumentation | Analytical SFC System with UV and/or MS detector |

| Chiral Column | Cellulose or amylose-based CSP (e.g., Chiralpak series) |

| Mobile Phase | Supercritical CO2 with a polar organic modifier (e.g., Methanol, Ethanol) |

| Gradient | 5% to 40% modifier over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |

X-ray Crystallography and Solid-State Characterization Methodologies

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. chemmethod.com This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. eurjchem.comresearchgate.net For this compound, obtaining a suitable single crystal and analyzing it via SCXRD would unambiguously confirm its molecular structure and reveal how the molecules arrange themselves in the crystal lattice.

The analysis involves mounting a single crystal of high quality onto a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions can be determined. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's physical properties.

Table 3: Representative Crystallographic Data Obtainable from SCXRD

| Parameter | Typical Value / Information |

|---|---|

| Chemical Formula | C12H14N2O2 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P21/c chemmethod.comeurjchem.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | e.g., 4 |

| Calculated Density | g/cm³ |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces |

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. nih.gov Different polymorphs of the same compound can have different physicochemical properties, including solubility, stability, and melting point, which are critical in pharmaceutical development. Powder X-ray Diffraction (PXRD) is the primary tool for identifying and characterizing these different solid-state forms. researchgate.net

Unlike SCXRD, which requires a single crystal, PXRD is performed on a bulk powder sample containing many randomly oriented crystallites. nih.gov The sample is exposed to an X-ray beam, and the diffracted intensities are measured as a function of the diffraction angle (2θ). Each crystalline form produces a unique PXRD pattern, which serves as a fingerprint for that specific polymorph. researchgate.net For this compound, PXRD would be used to screen for different polymorphs, monitor phase purity, and assess the stability of the solid form under various conditions.

Table 4: Hypothetical PXRD Peak Data for Two Polymorphs

| Form A: Diffraction Angle (2θ)° | Form B: Diffraction Angle (2θ)° |

|---|---|

| 8.5 | 9.2 |

| 12.1 | 11.8 |

| 15.3 | 16.5 |

| 18.8 | 19.4 |

| 21.7 | 22.1 |

| 25.0 | 26.3 |

Electrochemical Methods for Detection and Redox Behavior Analysis

Electrochemical methods offer a sensitive and often simple approach for detecting electroactive species and studying their redox behavior. Compounds like this compound, containing an aromatic amine and methoxy groups, are susceptible to oxidation. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to investigate these redox processes. researchgate.net

In a typical CV experiment, the potential applied to a working electrode is swept linearly, and the resulting current from the oxidation or reduction of the analyte is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound. This data is valuable for understanding potential metabolic pathways (which often involve redox reactions) and for developing electrochemical sensors for its detection. nih.govnih.gov The electrochemical response can be influenced by factors like pH and the choice of electrode material. researchgate.net

Development of Bioanalytical Assays for Detection and Quantification in Complex Biological Matrices (For Research Applications)

For research applications, particularly in pharmacokinetic studies, it is essential to have a reliable method for quantifying the compound in complex biological matrices such as plasma, urine, or tissue homogenates. resolvemass.cabiopharmaservices.com The gold standard for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

Developing a bioanalytical assay involves several key steps. First, a sample preparation procedure is established to extract the analyte from the biological matrix and remove interferences like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com

Next, a chromatographic method is developed to separate the analyte from endogenous components. wellcomeopenresearch.org Finally, the analyte is detected and quantified using a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. mdpi.comnih.gov The method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, and reliability. mdpi.com

Table 5: Typical Parameters for a Validated LC-MS/MS Bioanalytical Assay

| Parameter | Condition / Value |

|---|---|

| Biological Matrix | Human Plasma (K2EDTA) |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 v/v) |

| LC Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Specific m/z for precursor → product ion |

| Calibration Range | e.g., 0.1 - 1000 ng/mL |

| LLOQ | 0.1 ng/mL |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the trace-level quantification of organic molecules in complex matrices due to its high selectivity and sensitivity. rsc.org The development of a robust LC-MS/MS method for this compound would involve meticulous optimization of chromatographic separation and mass spectrometric detection parameters.

Chromatographic Separation:

The goal of the liquid chromatography step is to separate the target analyte from other components in the sample matrix to minimize interference. For quinoline derivatives, which are heterocyclic aromatic compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective approach. nih.govnih.gov

A hypothetical optimized LC method for this compound is presented below.

| Parameter | Condition | Rationale |

| Column | C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) | Provides good retention and separation for moderately polar to nonpolar compounds like quinoline derivatives. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for better ionization in the mass spectrometer. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. nih.gov |

| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B | Allows for the effective elution of the analyte while separating it from potential interferences with different polarities. |

| Flow Rate | 0.2-0.4 mL/min | Compatible with standard analytical LC columns and electrospray ionization. nih.gov |

| Column Temperature | 30-40 °C | Ensures reproducible retention times and peak shapes. |

| Injection Volume | 1-10 µL | A small injection volume is sufficient for sensitive detection and minimizes column overload. |

Mass Spectrometric Detection:

Following chromatographic separation, the analyte enters the mass spectrometer for detection and quantification. Electrospray ionization (ESI) in positive ion mode is typically suitable for quinoline compounds as the nitrogen atom in the quinoline ring is readily protonated. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) is employed for its high selectivity, utilizing multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions.

For this compound (molecular weight to be calculated), the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The selection of optimal precursor and product ions, along with collision energy, is fundamental to method sensitivity and specificity.

A summary of hypothetical MS/MS parameters is provided in the table below.

| Parameter | Setting | Purpose |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the basic nitrogen atom of the quinoline ring. researchgate.net |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |

| Precursor Ion [Q1] | [M+H]⁺ of this compound | Selects the protonated molecule of the target analyte. |

| Product Ions [Q3] | Specific fragment ions | Generated through collision-induced dissociation, providing structural confirmation and quantification. |

| Collision Energy (CE) | Optimized for each transition | Controls the fragmentation process to maximize the signal of the chosen product ions. |

| Dwell Time | 100-200 ms | The time spent monitoring each MRM transition, balanced for sensitivity and the number of data points across a chromatographic peak. |

Sample Preparation:

For trace analysis in complex matrices such as biological fluids or environmental samples, effective sample preparation is critical to remove interferences and concentrate the analyte. rsc.org Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would likely be employed. rsc.orgchromatographyonline.com Given the amine functionality and aromatic nature of the target compound, a cation-exchange or a reversed-phase SPE sorbent could be effective.

Immunoassays and Biosensors for Compound Detection

Immunoassays and biosensors offer alternative or complementary approaches for the rapid and often high-throughput detection of specific compounds. These methods are based on the highly specific recognition between an antibody or a biological receptor and the target molecule.

Immunoassays:

The development of an immunoassay for a small molecule like this compound, which acts as a hapten, presents certain challenges. researchgate.netnih.gov Since haptens are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an antibody response. The design of the hapten-carrier conjugate is crucial for the specificity of the resulting antibodies.

A competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA), would be a suitable approach. waikato.ac.nz In a typical competitive ELISA for this compound:

A known amount of a conjugate of this compound (e.g., linked to a protein like bovine serum albumin) is immobilized onto the wells of a microtiter plate.

The sample containing the unknown amount of free this compound is mixed with a limited amount of specific antibody.

This mixture is added to the coated wells, where the free analyte and the immobilized conjugate compete for binding to the antibody.

After an incubation period, the unbound components are washed away.

The amount of antibody bound to the well is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal (e.g., colorimetric or fluorescent).

The signal generated is inversely proportional to the concentration of this compound in the sample.

Biosensors:

Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a signal proportional to the analyte concentration. For the detection of this compound, various biosensor platforms could be conceptualized.

Electrochemical Biosensors: An antibody or a molecularly imprinted polymer (MIP) specific for the target compound could be immobilized on an electrode surface. mdpi.com The binding of this compound to the recognition element could induce a change in the electrochemical properties of the electrode, such as impedance or current, which can be measured.

Optical Biosensors: Techniques like surface plasmon resonance (SPR) could be employed. waikato.ac.nz In an SPR-based biosensor, a sensor chip is functionalized with a derivative of the target compound. When a sample containing specific antibodies is passed over the surface, binding occurs, causing a change in the refractive index at the sensor surface, which is detected. The subsequent introduction of a sample containing free this compound would lead to a competitive displacement of the antibody, resulting in a measurable signal change.

Fluorescent Biosensors: Fluorescent probes based on the quinoline scaffold have been developed for the detection of various analytes. rsc.org A tailored fluorescent sensor could be designed where the binding of this compound to a specific recognition moiety causes a change in the fluorescence properties (e.g., quenching or enhancement) of a fluorophore.

The development of such immunoassays and biosensors would require significant research and development, including the synthesis of appropriate conjugates and the generation and characterization of highly specific recognition elements.

Mechanistic Investigations of Biological Activities of 5,8 Dimethoxy 2 Methylquinolin 6 Amine Non Clinical Focus

Elucidation of Specific Signaling Pathways Mediated by the Compound

Upstream Receptor Activation and Downstream Effector Modulation

No information is available regarding the specific receptors that 5,8-Dimethoxy-2-methylquinolin-6-amine may interact with or any subsequent downstream signaling events.

Crosstalk with Other Cellular Signaling Networks

There is no data to suggest or detail any interaction or crosstalk between signaling pathways potentially modulated by this compound and other cellular signaling networks.

Detailed Molecular Mechanisms of Cellular Response to Compound Exposure

Apoptosis and Programmed Cell Death Mechanisms (e.g., Caspase Activation, Mitochondrial Permeabilization)

Specific studies on the ability of this compound to induce apoptosis, including details on caspase activation or effects on mitochondrial permeability, have not been reported.

Autophagy Induction and Flux Modulation

There is no available research on the effects of this specific compound on autophagic processes.

Oxidative Stress Response and Antioxidant System Modulation

The impact of this compound on cellular oxidative stress and antioxidant defense systems has not been investigated.

Inflammation Pathway Modulation

No studies detailing the effects of this compound on inflammatory pathways have been identified. Research in this area would typically investigate the compound's influence on key inflammatory mediators and signaling cascades. This would involve a range of biochemical and cell-based assays to determine its potential to modulate inflammatory responses.

Table 1: Potential Inflammatory Pathway Targets (Hypothetical)